molecular formula C14H19NO3 B4703491 [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol

[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol

Cat. No. B4703491
M. Wt: 249.30 g/mol
InChI Key: UEKCCTGUWXNLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol, also known as MDMA or ecstasy, is a psychoactive drug that has been used recreationally for decades. Despite its illegal status in many countries, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of motivation and reward. By increasing the levels of these neurotransmitters, [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol can produce feelings of euphoria, empathy, and energy.
Biochemical and Physiological Effects:
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol can have a variety of biochemical and physiological effects on the body. In addition to increasing levels of serotonin, dopamine, and norepinephrine, [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol can also increase heart rate, blood pressure, and body temperature. Long-term use of [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol can lead to neurotoxicity, which can result in cognitive deficits and mood disorders.

Advantages and Limitations for Lab Experiments

[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol has several advantages for use in lab experiments, including its ability to produce consistent and predictable effects on the brain. However, there are also limitations to its use, including the fact that it is a controlled substance and can be difficult to obtain for research purposes.

Future Directions

There are several future directions for research on [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol, including the development of new therapeutic applications and the exploration of its potential use in combination with other drugs. Additionally, there is a need for further research on the long-term effects of [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol use and the potential risks associated with its use in therapeutic settings.
In conclusion, [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol is a psychoactive drug that has been the subject of extensive scientific research due to its potential therapeutic applications. While there are advantages and limitations to its use in lab experiments, the future of [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol research looks promising, with potential new therapeutic applications and a need for further research on its long-term effects.

Scientific Research Applications

[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol can be effective in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol has also been studied for its potential use in couples therapy, as it can increase feelings of empathy and trust.

properties

IUPAC Name

[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-9-12-2-1-5-15(8-12)7-11-3-4-13-14(6-11)18-10-17-13/h3-4,6,12,16H,1-2,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKCCTGUWXNLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol
Reactant of Route 3
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.